molecular formula C28H28N2O2 B10868749 2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline

2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline

Cat. No.: B10868749
M. Wt: 424.5 g/mol
InChI Key: AJEGNSGTBVQDGU-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoxaline core, substituted with a tert-butylbenzyl group and a methoxystyryl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of palladium catalysts in Suzuki-Miyaura coupling, are often employed to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxystyryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The tert-butylbenzyl and methoxystyryl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-STYRYLQUINOXALINE: Similar structure but lacks the methoxy group.

    2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-HYDROXYSTYRYL)QUINOXALINE: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE is unique due to the presence of both tert-butylbenzyl and methoxystyryl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methoxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline

InChI

InChI=1S/C28H28N2O2/c1-28(2,3)22-14-9-21(10-15-22)19-32-27-26(29-24-7-5-6-8-25(24)30-27)18-13-20-11-16-23(31-4)17-12-20/h5-18H,19H2,1-4H3/b18-13+

InChI Key

AJEGNSGTBVQDGU-QGOAFFKASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.